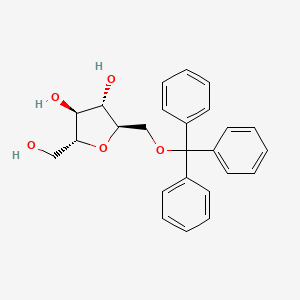

2,5-Anhydro-1-O-triphenylmethyl-D-mannitol

Description

IUPAC Nomenclature and Systematic Chemical Nomenclature

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for complex organic molecules containing multiple functional groups and stereochemical centers. The IUPAC name for this compound is (2R,3S,4S,5R)-2-(hydroxymethyl)-5-(trityloxymethyl)oxolane-3,4-diol. This systematic name precisely describes the stereochemical configuration at each chiral center and the spatial arrangement of functional groups within the molecule.

The nomenclature reflects several key structural features that define the compound's chemical identity. The oxolane designation indicates the presence of a five-membered ring containing one oxygen atom, which corresponds to the anhydro bridge formed between carbon atoms 2 and 5 of the original mannitol structure. The stereochemical descriptors (2R,3S,4S,5R) specify the absolute configuration at each of the four chiral centers present in the molecule, providing crucial information for understanding the three-dimensional arrangement of substituents.

Alternative systematic names include 2,5-Anhydro-1-O-trityl-D-mannitol, which emphasizes the trityl protecting group designation commonly used in carbohydrate chemistry. The term "trityl" is synonymous with triphenylmethyl and represents a widely recognized protecting group in organic synthesis. Chemical databases also reference this compound using various synonymous designations, including D-Mannitol, 2,5-anhydro-1-O-(triphenylmethyl)-, which maintains the relationship to the parent sugar alcohol while specifying the chemical modifications.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₂₅H₂₆O₅, reflecting the incorporation of the triphenylmethyl protecting group into the anhydro sugar alcohol framework. This formula indicates the presence of twenty-five carbon atoms, twenty-six hydrogen atoms, and five oxygen atoms, representing a significant increase in molecular complexity compared to the parent compound 2,5-anhydro-D-mannitol, which has the formula C₆H₁₂O₅.

The molecular weight of the compound is 406.47 grams per mole, demonstrating the substantial mass contribution of the triphenylmethyl group to the overall molecular structure. This molecular weight represents an increase of approximately 242 atomic mass units compared to 2,5-anhydro-D-mannitol, which has a molecular weight of 164.16 grams per mole. The significant difference in molecular weight reflects the incorporation of three phenyl rings from the triphenylmethyl group, each contributing additional carbon and hydrogen atoms to the molecular formula.

The elemental composition analysis reveals that carbon comprises approximately 73.9% of the molecular weight, hydrogen accounts for 6.4%, and oxygen represents 19.7% of the total mass. This composition profile is characteristic of organic molecules containing aromatic systems and reflects the predominance of the triphenylmethyl group in the overall molecular structure. The relatively high carbon content compared to the parent sugar alcohol demonstrates the significant structural modification achieved through the introduction of the protecting group.

Crystallographic Structure Determination via X-ray Diffraction

X-ray diffraction techniques provide fundamental insights into the three-dimensional arrangement of atoms within crystalline materials and represent the gold standard for determining molecular structures with atomic-level precision. The application of X-ray crystallography to carbohydrate derivatives, including anhydro sugar alcohols, requires careful attention to crystal preparation and data collection parameters to achieve high-resolution structural information.

Modern X-ray diffraction instrumentation typically employs three essential components: an X-ray source for generating incident radiation, a sample holder for positioning the crystalline material, and a detector system for measuring diffracted intensities. The fundamental principle underlying X-ray diffraction is Bragg's law, which describes the conditions for constructive interference and is mathematically expressed as $$n\lambda = 2d \sin \theta$$, where n represents the diffraction order, λ is the X-ray wavelength, d is the interplanar spacing, and θ is the diffraction angle.

High-resolution X-ray diffraction studies of related triphenylmethyl-protected sugar derivatives have demonstrated the utility of this technique for elucidating detailed structural parameters. Crystal structure analysis of 2,3,4,5-Tetra-O-acetyl-1,6-di-O-(triphenylmethyl)-D-mannitol revealed that the central six-carbon chain adopts a nearly planar extended conformation with torsion angles of 177.4°, 174.2°, and -178.0°. These findings indicate that bulky triphenylmethyl groups, while sterically demanding, do not significantly distort the bond lengths and bond angles of the sugar backbone when positioned at terminal positions.

Crystallographic studies of anhydro sugar alcohols have provided valuable insights into conformational preferences and intermolecular interactions. Analysis of 2,5-anhydro-1-O-(p-tolylsulfonyl)-D-mannitol demonstrated that the five-membered anhydro ring adopts an envelope conformation with specific puckering parameters. Such structural information is essential for understanding the conformational behavior of this compound and predicting its reactivity patterns in synthetic applications.

Spectroscopic Characterization (¹H/¹³C NMR, IR, MS)

Nuclear magnetic resonance spectroscopy represents a powerful analytical technique for characterizing the structure and purity of organic compounds, including complex carbohydrate derivatives. The spectroscopic characterization of this compound relies primarily on proton nuclear magnetic resonance analysis to confirm structural identity and assess chemical purity. Commercial suppliers typically specify minimum purity levels of 98% based on ¹H nuclear magnetic resonance analysis, indicating the reliability of this technique for quality control purposes.

The proton nuclear magnetic resonance spectrum of this compound would be expected to display characteristic signals corresponding to the various proton environments within the molecule. The triphenylmethyl group would contribute multiple aromatic proton signals in the 7.0-7.5 parts per million region, representing the fifteen aromatic protons distributed across the three phenyl rings. The sugar portion of the molecule would generate signals in the 3.0-5.0 parts per million range, corresponding to protons attached to carbon atoms bearing oxygen substituents.

Mass spectrometry offers additional confirmation of molecular identity through accurate mass determination and fragmentation pattern analysis. The expected molecular ion peak for this compound would appear at mass-to-charge ratio 406, corresponding to the molecular weight of the intact molecule. Fragmentation patterns would likely involve loss of the triphenylmethyl group, generating characteristic fragment ions that provide structural confirmation.

Stereochemical Configuration and Conformational Analysis

The stereochemical configuration of this compound is defined by the presence of four chiral centers within the five-membered anhydro ring system, designated as (2R,3S,4S,5R) according to Cahn-Ingold-Prelog nomenclature rules. This stereochemical arrangement is derived from the D-mannitol precursor and is preserved during the anhydro bridge formation and triphenylmethyl protection reactions. The maintenance of stereochemical integrity is crucial for the compound's utility in stereoselective synthetic applications.

Conformational analysis of anhydro sugar alcohols has revealed important insights into the preferred three-dimensional arrangements adopted by these cyclic systems. Studies of 2,5-anhydro-3,4-O-(1,2-ethanediyl)-D-mannitol demonstrated that the five-membered ring can adopt a locked 4T3 conformation when constrained by additional ring systems. Variable-temperature nuclear magnetic resonance studies showed no line shape changes from 25 to 80 degrees Celsius, indicating conformational rigidity under these conditions.

The introduction of the bulky triphenylmethyl group at the 1-O position of this compound introduces additional steric considerations that influence the overall molecular conformation. Crystal structure studies of related compounds have shown that triphenylmethyl groups typically adopt gauche orientations relative to neighboring substituents, with O-C-C-O torsion angles of approximately -70° and -63°. These orientations minimize steric interactions while maintaining favorable electronic interactions.

The conformational preferences of the anhydro ring system in this compound are expected to be influenced by the electronic and steric effects of the triphenylmethyl group. The five-membered oxolane ring likely adopts an envelope or twist conformation to minimize ring strain and optimize substituent orientations. The presence of multiple hydroxyl groups provides opportunities for intramolecular hydrogen bonding, which can further stabilize preferred conformational arrangements and influence the compound's physical and chemical properties.

Properties

IUPAC Name |

(2R,3S,4S,5R)-2-(hydroxymethyl)-5-(trityloxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O5/c26-16-21-23(27)24(28)22(30-21)17-29-25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21-24,26-28H,16-17H2/t21-,22-,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCMBPTJJSYKEAD-MOUTVQLLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(O4)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@@H]([C@H](O4)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2,5-anhydro-D-mannitol

The synthesis of 2,5-anhydro-D-mannitol starts with D-glucosamine, which is treated with sodium nitrite and acetic acid in water to yield 2,5-anhydro-D-mannose. The mannose derivative is then reduced in situ using sodium borohydride, resulting in 2,5-anhydro-D-mannitol with a 71% yield over these two steps.

Selective Protection and Acetylation

To obtain 1-trityl-3,4,6-tri-O-acetyl-2,5-anhydro-D-mannitol, the primary C-1 hydroxyl of 2,5-anhydro-D-mannitol is selectively protected with trityl chloride (TrCl) in pyridine at 90 °C for 3 hours, followed by global acetylation, yielding the product in moderate yield over the two steps.

Benzylation and Tritylation

2,5-anhydro-1-O-triphenylmethyl-D-mannitol (10) can be benzylated and detritylated to obtain 2,5-anhydro-3,4,6-tri-O-benzyl-D-mannitol (11). The intermediate 7, used in the creation of 2,5-anhydro-3,4,6-tri-O-benzyl-D-glucitol 9, is prepared through the selective triphenylmethylation of compound 6.

Acylation of 2,5-Anhydro-D-mannitol

Acylation of 2,5-anhydro-D-mannitol can be performed to produce mono- or di-esters. Suitable acylating agents include anhydrides and halides, such as chlorides and bromides, of the desired acyl group. The acylation reaction can be carried out in one or two steps to obtain the desired mono-ester or di-ester, using appropriate molar ratios of starting materials.

The acylation is conducted in a conventional manner, typically in the presence of an organic base, such as pyridine or triethylamine, which acts as an acid-binding agent. An inert solvent, such as a cyclic ether like tetrahydrofuran, or an excess of the acylating agent can be used. The reaction temperatures for alkanoylation range from -30° to 100°C (e.g., 0° to 100°C), while for aroylation, the temperatures range from -25° to 80°C, especially -10° to 65°C.

Example: 2,5-Anhydro-1,6-di-O-benzoyl-mannitol Synthesis

- 45 g (0.36 ml; 3.15 mmol) of benzoyl chloride is added to a solution of 0.16 g (1 mmol) of 2,5-anhydro-D-mannitol in 3 ml of pyridine, and the reaction mixture is stirred at 50° for 4 hours.

- The reaction mixture is allowed to cool and then evaporated under high vacuum.

- The residue is dried under high vacuum and partitioned between chloroform and water.

- The aqueous phase is extracted twice with chloroform, and the three chloroform phases are combined, dried over anhydrous magnesium sulfate, and evaporated at reduced pressure to yield an oil.

- The oil is filtered through 5 ml of silica gel using chloroform and 5% methanol/chloroform to elute the dibenzoate compound.

- Fractions containing the product, as indicated by thin layer chromatography, are combined and evaporated at reduced pressure, and the residue is dried under high vacuum, crystallized by scratching, and triturated with pentane to obtain the white crystalline product (0.16 g), with a melting point of 100°-102°C.

Chemical Reactions Analysis

Types of Reactions

2,5-Anhydro-1-O-triphenylmethyl-D-mannitol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The triphenylmethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions typically involve nucleophiles like halides or amines in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Biochemical Applications

1.1 Fructose Transport Inhibition

2,5-AM acts as a fructose analogue that inhibits the transport of fructose in biological systems. It has been shown to interact with glucose transporters such as GLUT5. Research indicates that 2,5-AM can mimic fructose while being resistant to metabolism, making it a valuable tool for studying fructose transport mechanisms in cells. A study demonstrated that derivatives of 2,5-AM labeled with fluorescent tags could be transported by GLUT5 in breast cancer cell lines, providing insights into potential imaging techniques for tumors expressing this transporter .

1.2 Metabolic Effects on Food Intake

In vivo studies have demonstrated that 2,5-AM increases food intake in rats by creating a metabolic state similar to fasting. Doses ranging from 50 to 800 mg/kg were administered, resulting in increased plasma ketone bodies and free fatty acids while decreasing plasma glucose levels . This property highlights its potential use in understanding metabolic disorders and developing treatments for obesity and diabetes.

Synthetic Applications

2.1 Synthesis of Novel Compounds

The synthesis of 2,5-AM has been explored extensively for creating new compounds with potential therapeutic effects. For instance, researchers have synthesized derivatives like 3-deoxy-3-nucleobase-2,5-anhydro-D-mannitol through deamination processes . These derivatives may exhibit unique biological activities that can be harnessed for drug development.

2.2 Use as a Protecting Group in Organic Synthesis

Due to its structural characteristics, 2,5-AM is utilized as a protecting group in organic synthesis. This application is particularly relevant in the synthesis of complex carbohydrates and nucleosides where selective protection of hydroxyl groups is necessary .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. Its unique structure allows it to bind to specific sites on proteins or other biomolecules, modulating their activity.

Comparison with Similar Compounds

2,6-Anhydro-1,3-di-O-benzyl-D-mannitol

- Structural Differences : The anhydride bridge spans C2–C6 instead of C2–C5. Additionally, benzyl groups replace the trityl group at positions 1 and 3 .

- Reactivity: Benzyl groups are less bulky than trityl, enabling faster reaction kinetics in nucleophilic substitutions. However, they require hydrogenolysis for removal, unlike the acid-labile trityl group .

- Applications : Used in crystallography studies due to its stable crystalline structure .

1,4:3,6-Dianhydro-2,5-di-O-(p-toluenesulfonyl)-D-mannitol

- Structural Differences : Contains two anhydride bridges (C1–C4 and C3–C6) and tosyl groups at C2 and C5 .

- Reactivity: Tosyl groups act as excellent leaving groups, making this compound reactive in SN2 reactions. The dual anhydride bridges rigidify the structure, limiting conformational flexibility compared to the mono-anhydride 2,5-anhydro derivative .

- Applications: Utilized as a catalyst precursor in enantioselective organocatalysis .

2,5-Anhydro-D-mannitol-1,6-diphosphate

- Structural Differences : Phosphorylated at C1 and C6, replacing the trityl group with phosphate moieties .

- Reactivity : The diphosphate groups enable interactions with enzymes like phosphofructokinase, acting as a substrate analog .

- Applications: Studied in enzymology to probe catalytic mechanisms and anomeric specificity .

1-Amino-2,5-anhydro-1-deoxy-D-mannitol

- Structural Differences: The hydroxyl group at C1 is replaced by an amino group (NH₂), and the compound lacks the trityl group .

- Reactivity: The amino group introduces basicity and enables fluorescent labeling for carbohydrate detection .

- Applications: Used to study hexose transporters in parasites (e.g., Trypanosoma brucei) and as a glycosidase inhibitor .

2,5-Anhydro-3,4-O-1,2-ethanediyl-D-mannitol

- Structural Differences : An ethylene bridge connects C3 and C4, creating a fused bicyclic structure .

- Reactivity : The ethylene bridge restricts ring puckering, altering solubility and steric interactions compared to the trityl-protected analog .

- Applications : Investigated for conformational effects on biological activity.

Biological Activity

2,5-Anhydro-1-O-triphenylmethyl-D-mannitol is a compound that has garnered attention for its diverse biological activities, particularly in the context of carbohydrate metabolism. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data from various studies.

Chemical Structure and Properties

This compound is a derivative of D-mannitol, characterized by the presence of a triphenylmethyl group. This modification enhances its lipophilicity and may influence its interaction with biological membranes and enzymes.

The primary biological activity of this compound involves its role as an antimetabolic fructose analogue. It primarily targets gluconeogenesis and glycogenolysis in the liver:

- Gluconeogenesis Inhibition : Studies indicate that this compound can inhibit gluconeogenesis from substrates such as alanine and lactate in hepatocytes, leading to decreased glucose production .

- Glycogenolysis Inhibition : It also inhibits glycogenolysis, which is the breakdown of glycogen to glucose, further contributing to its hypoglycemic effects .

Biochemical Pathways

The compound interacts with key enzymes involved in carbohydrate metabolism:

- Hexokinase and Phosphofructokinase : this compound can be phosphorylated by these enzymes, influencing glucose metabolism .

- Glycogen Phosphorylase : It has been shown to inhibit glycogen phosphorylase activity, which is crucial for glycogen breakdown .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that its absorption and distribution are influenced by its hydrophobic nature. The compound is likely transported through specific transporters within cells:

- Transport Mechanisms : Its interaction with lipid membranes facilitates transport across cellular barriers.

- Subcellular Localization : The compound may localize to organelles such as mitochondria or the endoplasmic reticulum, where it exerts metabolic effects.

Biological Effects in Animal Models

Research involving animal models has demonstrated several physiological effects:

- Food Intake Regulation : In rats, administration of this compound has been associated with increased food intake during fasting periods, suggesting a role in appetite regulation .

- Blood Glucose Levels : Doses ranging from 100 to 200 mg/kg have resulted in significant reductions in blood glucose levels in diabetic mice and rats .

Table 1: Summary of Key Research Findings

Safety and Toxicology

While the compound exhibits promising biological activity, safety profiles must be considered. Toxicity studies indicate that higher doses may lead to adverse effects, emphasizing the need for careful dosage regulation in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves selective protection of the 1-hydroxyl group of 2,5-anhydro-D-mannitol using triphenylmethyl chloride (TrCl) under anhydrous conditions. A common approach employs pyridine as a base and dimethylformamide (DMF) as a solvent at 0–25°C. Purification is achieved via silica gel column chromatography with a gradient of ethyl acetate/hexane (20–40% EtOAc) to remove unreacted TrCl and byproducts. Purity (>95%) is confirmed by TLC (Rf ~0.5 in 30% EtOAc/hexane) and NMR . For scale-up, recrystallization from ethanol/water mixtures may improve yield.

Q. Which spectroscopic techniques are critical for structural confirmation, and how should data interpretation be approached?

- Methodological Answer :

- 1H/13C NMR : Assign the triphenylmethyl (Tr) group signals (δ 7.2–7.5 ppm for aromatic protons; δ 144–146 ppm for quaternary carbons). The anhydro ring protons (C2–C5) typically appear as complex multiplets between δ 3.5–4.5 ppm.

- IR Spectroscopy : Confirm the absence of free -OH stretches (~3200–3500 cm⁻¹) and presence of ether linkages (C-O-C, ~1100 cm⁻¹).

- Mass Spectrometry : Use high-resolution ESI-MS to verify the molecular ion peak ([M+Na]⁺ expected at m/z = calculated molecular weight + 22.99). Cross-reference with NIST Chemistry WebBook standards for analogous compounds .

Advanced Research Questions

Q. How can researchers assess the compound’s stability under varying experimental conditions (e.g., pH, temperature)?

- Methodological Answer : Design accelerated stability studies:

- pH Stability : Dissolve the compound in buffered solutions (pH 2–9) and monitor degradation via HPLC at 24-hour intervals. Use a C18 column with acetonitrile/water (60:40) mobile phase.

- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures. For solution stability, incubate at 4°C, 25°C, and 40°C for 1–4 weeks, analyzing by NMR for structural changes .

Q. How should contradictory data between NMR and mass spectrometry be resolved?

- Methodological Answer : Contradictions often arise from impurities or isotopic interference. Steps include:

- Purity Reassessment : Re-run column chromatography and analyze by TLC with iodine staining.

- High-Resolution MS : Confirm isotopic patterns (e.g., ³⁵Cl/³⁷Cl in byproducts).

- Alternative Techniques : Use X-ray crystallography (if crystals form) or 2D NMR (HSQC, HMBC) to resolve ambiguities in proton/carbon assignments .

Q. What strategies improve solubility for in vivo studies without compromising stability?

- Methodological Answer :

- Co-solvent Systems : Prepare stock solutions in DMSO (≤5% v/v) and dilute with saline containing 10% PEG-300.

- Derivatization : Temporarily replace the Tr group with acetyl or benzoyl protecting groups for enhanced hydrophilicity, then regenerate the original compound post-administration .

Q. What are the optimal conditions for selective deprotection of the triphenylmethyl group?

- Methodological Answer : Use mild acidic hydrolysis (e.g., 80% acetic acid at 50°C for 2–4 hours) to cleave the Tr group while preserving the anhydro ring. Monitor deprotection by TLC (disappearance of Tr aromatic spots). For acid-sensitive derivatives, employ catalytic hydrogenation (H₂/Pd-C in methanol) .

Q. How can isotopic labeling (e.g., ¹³C, ²H) be incorporated for metabolic tracking?

- Methodological Answer : Introduce isotopes during synthesis:

- ¹³C-Labeling : Use ¹³C-enriched D-mannitol as the starting material.

- Deuterated Solvents : Conduct reactions in deuterated DMF (DMF-d₇) to minimize proton exchange.

- Validate labeling efficiency via ¹³C NMR and isotope-ratio mass spectrometry .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.